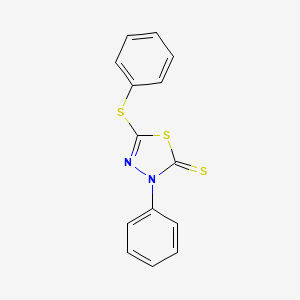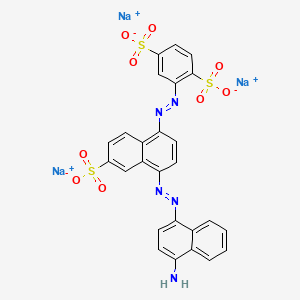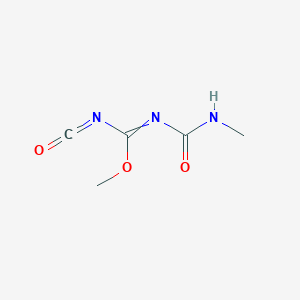
Methyl (methylcarbamoyl)carbonimidisocyanatidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (methylcarbamoyl)carbonimidisocyanatidate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (methylcarbamoyl)carbonimidisocyanatidate typically involves the reaction of methyl isocyanate with other reactive intermediates. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient route for the preparation of carbamates and related compounds . The reaction conditions often require a controlled environment to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using methyl carbamate as a donor in tin-catalyzed transcarbamoylation processes. This method is known for its broad functional group tolerance and streamlined workup procedure .
Chemical Reactions Analysis
Types of Reactions
Methyl (methylcarbamoyl)carbonimidisocyanatidate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents.
Reduction: Commonly involves reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various carbamates, ureas, and related compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl (methylcarbamoyl)carbonimidisocyanatidate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pesticides, rubbers, and adhesives.
Mechanism of Action
The mechanism of action of Methyl (methylcarbamoyl)carbonimidisocyanatidate involves its interaction with specific molecular targets and pathways. It is known to act as an electrophile, reacting with nucleophiles such as alcohols and amines to form stable products . This reactivity is crucial for its applications in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: An intermediate in the production of carbamate pesticides.
Methomyl: An oxime carbamate insecticide with similar reactivity.
Uniqueness
Methyl (methylcarbamoyl)carbonimidisocyanatidate is unique due to its specific chemical structure, which allows for a wide range of reactivity and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
64836-52-8 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
methyl N'-(methylcarbamoyl)-N-(oxomethylidene)carbamimidate |
InChI |
InChI=1S/C5H7N3O3/c1-6-4(10)8-5(11-2)7-3-9/h1-2H3,(H,6,10) |
InChI Key |
KDQKOQXTWPENST-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N=C(N=C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


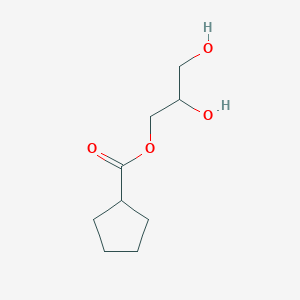
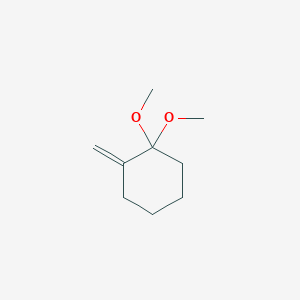

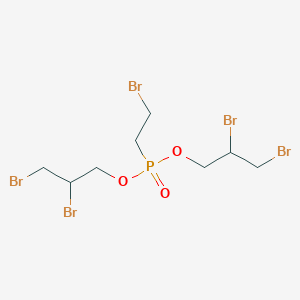
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
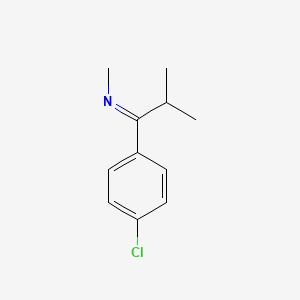
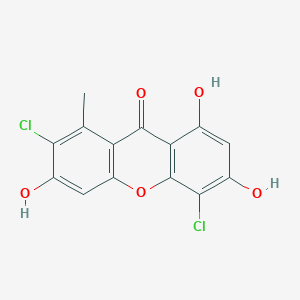
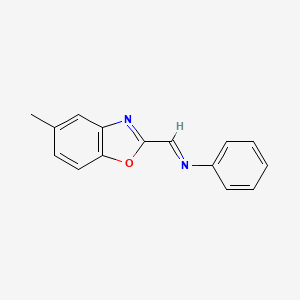
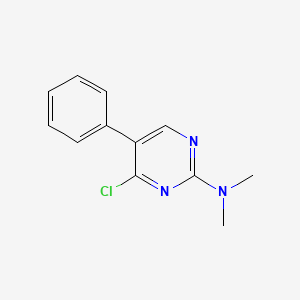
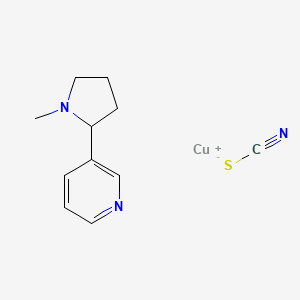
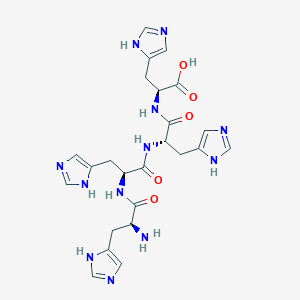
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
